N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide
Descripción
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide is a complex diamide derivative characterized by a benzodioxole moiety, a morpholine ring, and a 2,4-difluorophenyl group. The benzodioxole group (1,3-benzodioxol-5-yl) is a bicyclic aromatic structure known for enhancing metabolic stability and bioavailability in medicinal chemistry . The morpholine ring contributes to solubility and modulates pharmacokinetic properties, while the 2,4-difluorophenyl substituent is often employed to improve binding affinity and selectivity in target interactions .
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O5/c22-14-2-3-16(15(23)10-14)25-21(28)20(27)24-11-17(26-5-7-29-8-6-26)13-1-4-18-19(9-13)31-12-30-18/h1-4,9-10,17H,5-8,11-12H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTNUVNSBSHLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving an appropriate halogenated precursor.
Coupling with Difluorophenyl Group: The difluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Amidation: The final step involves the formation of the ethanediamide linkage through an amidation reaction, typically using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole and morpholine rings allow the compound to bind to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide can be contextualized against analogous compounds reported in the literature. Key comparisons include:
Structural Analogues with Benzodioxole and Fluorinated Aromatic Groups
Compounds featuring benzodioxole and fluorinated aryl groups are prevalent in antimicrobial and anticancer research. For example:
- 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (): These derivatives incorporate sulfonyl and fluorophenyl groups, enhancing electrophilic character and metabolic resistance. Unlike the target compound, they lack the morpholine moiety, which reduces their solubility in aqueous media .
- (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (): These compounds exhibit thiazolidinedione cores, which confer distinct electronic properties compared to the diamide backbone of the target molecule. The absence of morpholine and fluorophenyl groups limits their utility in CNS-targeted applications .
Pharmacological and Physicochemical Properties
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () could model the electronic structure of the target compound, particularly the electron density distribution in the benzodioxole and fluorophenyl regions .
- Crystallographic Refinement : SHELX programs () are widely used for small-molecule crystallography. The target compound’s complex structure would require high-resolution data and robust refinement tools like SHELXL to resolve conformational flexibility in the morpholine and ethylenediamine backbone .
Actividad Biológica
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Compound Overview
- IUPAC Name : N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide
- Molecular Formula : C21H23F2N3O5
- Molecular Weight : 397.4 g/mol
- CAS Number : 887218-36-2
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzodioxole Ring : Typically synthesized through the condensation of catechol with formaldehyde under acidic conditions.
- Introduction of the Morpholine Ring : Achieved via nucleophilic substitution where morpholine reacts with a suitable precursor.
- Attachment of the Difluorophenyl Group : This step involves coupling reactions with difluorophenyl isocyanate or similar reagents to introduce the phenyl moiety.
The biological activity of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their activity.
- Signal Transduction Pathways : It may interfere with pathways that regulate cellular responses, potentially leading to apoptosis in cancer cells.
- Antioxidant Activity : Preliminary studies suggest it may activate Nrf2-dependent enzymes, enhancing cellular defense against oxidative stress.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.
- The mechanism involves inducing cell cycle arrest and promoting apoptosis through modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- It demonstrated the ability to reduce pro-inflammatory cytokines in animal models.
Case Studies
- In Vitro Efficacy : A study reported that at concentrations of 0.3 µM and 1.2 µM, the compound effectively inhibited cell growth in acute biphenotypic leukemia models (MV4-11 and MOLM13) .
- Animal Models : In preclinical trials, oral administration showed high bioavailability (>90%), indicating potential for therapeutic use in chronic conditions .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H23F2N3O5 |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 887218-36-2 |
| Anticancer Activity | IC50 values < 1 µM |
| Anti-inflammatory Activity | Significant reduction in cytokines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
